molecular formula C17H22N2O3 B1663015 S-Trichostatin A CAS No. 122292-85-7

S-Trichostatin A

货号: B1663015
CAS 编号: 122292-85-7
分子量: 302.37 g/mol
InChI 键: RTKIYFITIVXBLE-LEJRBOCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

S-Trichostatin A undergoes various chemical reactions, including:

属性

IUPAC Name

(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKIYFITIVXBLE-LEJRBOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122292-85-7
Record name (-)-Trichostatin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Trichostatin A
Reactant of Route 2
Reactant of Route 2
S-Trichostatin A
Reactant of Route 3
Reactant of Route 3
S-Trichostatin A
Reactant of Route 4
S-Trichostatin A
Reactant of Route 5
Reactant of Route 5
S-Trichostatin A
Reactant of Route 6
Reactant of Route 6
S-Trichostatin A
Customer
Q & A

Q1: How does Trichostatin A interact with its target, HDAC?

A1: Trichostatin A exerts its inhibitory effect by directly binding to the catalytic site of HDACs. [] This interaction prevents the enzyme from removing acetyl groups from histones, leading to increased histone acetylation.

Q2: What are the downstream effects of HDAC inhibition by Trichostatin A?

A2: Increased histone acetylation resulting from TSA treatment leads to a more relaxed chromatin structure, which can alter the accessibility of DNA to transcription factors. [, ] This altered accessibility can lead to changes in gene expression, typically the upregulation of repressed genes.

Q3: Does Trichostatin A affect all HDACs equally?

A3: While TSA is a potent inhibitor of most HDACs, it exhibits varying degrees of selectivity for different HDAC isoforms. [, ] Understanding these differences is crucial for developing more targeted therapies.

Q4: Can Trichostatin A affect cellular processes beyond gene expression?

A4: Yes, studies have shown that TSA can impact other cellular processes, including cell cycle progression, apoptosis, and differentiation. [, , ] These effects are likely mediated by altered expression of genes involved in these pathways.

Q5: What is the molecular formula and weight of Trichostatin A?

A5: The molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol.

Q6: Are there any specific considerations for handling and storage of Trichostatin A?

A6: Trichostatin A should be handled with care, as it is light-sensitive and hygroscopic. It should be stored under inert gas, protected from light, and kept at a low temperature (-20°C) to maintain its stability.

Q7: Does Trichostatin A possess any intrinsic catalytic properties?

A7: Trichostatin A itself does not possess catalytic activity. Its primary function is to inhibit the catalytic activity of HDAC enzymes.

Q8: How does the structure of Trichostatin A contribute to its HDAC inhibitory activity?

A8: Trichostatin A has a characteristic structure consisting of three key pharmacophores: a hydroxamic acid group, a linker region, and a hydrophobic cap. [] The hydroxamic acid group is essential for chelating the zinc ion in the HDAC active site. The linker region interacts with the surface residues of the enzyme, and the hydrophobic cap binds to a hydrophobic channel in HDAC.

Q9: Have any structural modifications of Trichostatin A been explored?

A9: Yes, numerous studies have explored structural modifications of TSA to improve its pharmacological properties such as potency, selectivity, and pharmacokinetic parameters. [] These efforts have led to the development of more selective HDAC inhibitors for potential therapeutic applications.

Q10: What are the challenges associated with the formulation of Trichostatin A for therapeutic use?

A10: Trichostatin A's inherent instability in aqueous solutions and its poor solubility present challenges for its formulation and delivery. [] Strategies like nanoparticle encapsulation and prodrug approaches are being investigated to overcome these limitations.

Q11: What is known about the absorption, distribution, metabolism, and excretion of Trichostatin A?

A11: While detailed pharmacokinetic data for TSA is limited, studies suggest that it is rapidly metabolized in vivo. [] Further research is needed to fully elucidate its ADME profile and optimize its delivery for therapeutic applications.

Q12: What in vitro and in vivo models have been used to study the effects of Trichostatin A?

A12: TSA's effects have been extensively studied in various in vitro models, including cell lines and primary cell cultures, to assess its impact on gene expression, cell proliferation, and apoptosis. [, ] In vivo studies, primarily in rodent models, have investigated its efficacy in various disease models, including cancer and inflammatory diseases. [, ]

Q13: Have any resistance mechanisms to Trichostatin A been reported?

A13: While specific resistance mechanisms to TSA have not been extensively reported, prolonged exposure to HDAC inhibitors like TSA may lead to the development of resistance through various mechanisms, including alterations in HDAC expression or activity.

Q14: What is the safety profile of Trichostatin A?

A14: While TSA has shown promise in preclinical studies, further research is needed to fully evaluate its safety profile, especially for long-term use.

Q15: What drug delivery strategies are being explored for Trichostatin A?

A15: Researchers are exploring various strategies to improve the delivery of TSA to specific tissues and cells, including nanoparticle-based delivery systems and prodrugs designed to enhance its stability and bioavailability. []

Q16: Are there any known biomarkers that can predict the efficacy of Trichostatin A treatment?

A16: Research is ongoing to identify reliable biomarkers that can predict response to TSA treatment. [] Potential biomarkers include the expression levels of specific HDAC isoforms or the acetylation status of target histones.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。